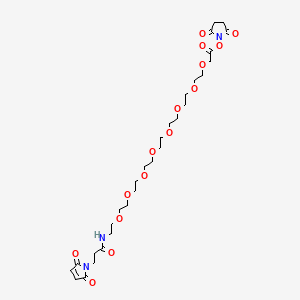
Mal-propionylamido-PEG8-NHS acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-propionylamido-PEG8-NHS acetate is a specialized compound used primarily in the field of bioconjugation and drug delivery. It consists of a polyethylene glycol (PEG) linker with a maleimide group and an N-hydroxysuccinimide (NHS) ester group, making it highly versatile for attaching biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production involves large-scale reactions with stringent control of reaction parameters to ensure high purity and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Mal-propionylamido-PEG8-NHS acetate undergoes several types of reactions, including:
Oxidation: The NHS ester group can be oxidized to form a more reactive species.
Reduction: The maleimide group can be reduced to form a thiol-reactive maleimide-thiol adduct.
Substitution: The NHS ester group can react with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium hypochlorite.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Amines are typically used in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).
Major Products Formed:
Oxidation: Oxidized NHS ester derivatives.
Reduction: Maleimide-thiol adducts.
Substitution: Amide-linked conjugates.
Scientific Research Applications
Mal-propionylamido-PEG8-NHS acetate is widely used in scientific research due to its ability to facilitate the conjugation of biomolecules. Its applications include:
Chemistry: Used in the synthesis of PEGylated drugs and polymers.
Biology: Employed in labeling proteins, peptides, and nucleic acids for various biological assays.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of diagnostic reagents and bioconjugation kits.
Mechanism of Action
The compound exerts its effects through the formation of covalent bonds between the maleimide group and thiol groups on biomolecules, as well as the reaction of the NHS ester group with primary amines. The molecular targets include thiol-containing proteins and amine-modified biomolecules, and the pathways involved are typically those related to bioconjugation and drug delivery.
Comparison with Similar Compounds
Mal-propionylamido-PEG8-NHS acetate is unique due to its dual functional groups, which allow for versatile bioconjugation. Similar compounds include:
Mal-PEG8-NHS ester: Similar in structure but lacks the propionylamido group.
NHS-PEG-Maleimide: Another PEG linker with maleimide and NHS groups but different linker length.
These compounds share the ability to conjugate biomolecules but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45N3O15/c33-24(5-7-31-25(34)1-2-26(31)35)30-6-8-39-9-10-40-11-12-41-13-14-42-15-16-43-17-18-44-19-20-45-21-22-46-23-29(38)47-32-27(36)3-4-28(32)37/h1-2H,3-23H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRYGSHZAZSKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45N3O15 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
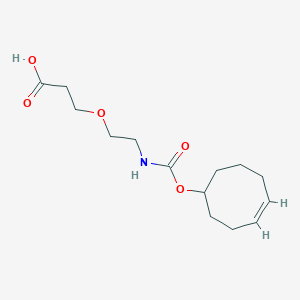
![6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B8116260.png)
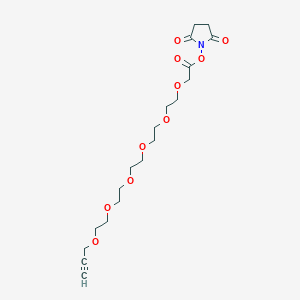
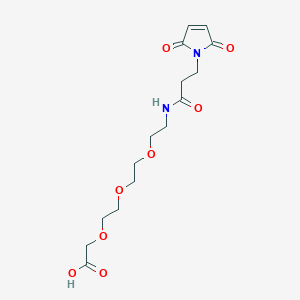
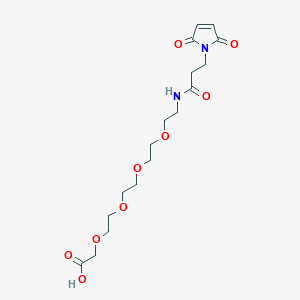
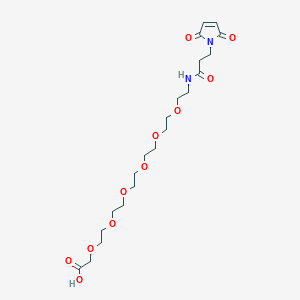
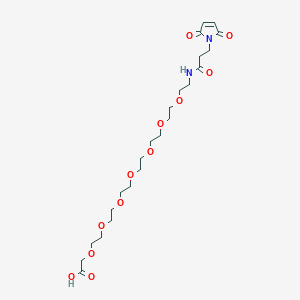
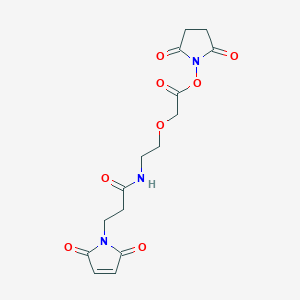
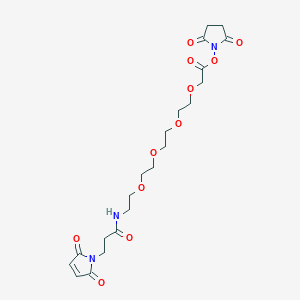
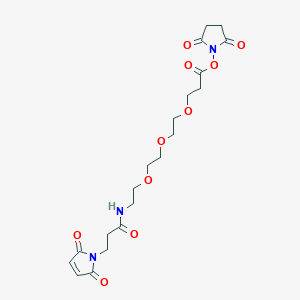
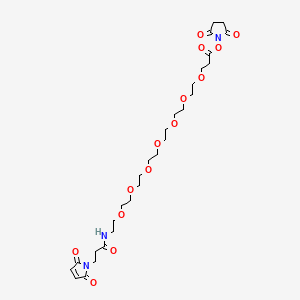
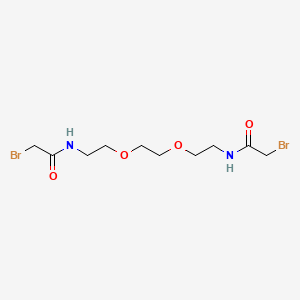
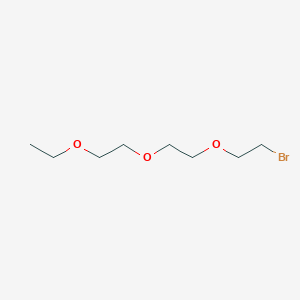
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8116356.png)
